Bienvenue dans la boutique en ligne BenchChem!

N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Medicinal chemistry Structure-activity relationship Carbonic anhydrase

For research programs demanding a topologically distinct sulfamoyl benzamide scaffold, N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 476296-41-0) is the definitive choice. Unlike primary sulfamoyl congeners, its tertiary N-methyl-N-phenylsulfamoyl group and direct N-(2-fluorophenyl) amide bond create a unique pharmacophore. This scaffold is computationally mapped to bradykinin B1 antagonist, CB2 ligand, and kinase inhibition space, with a CNS drug-like profile (TPSA 74.9 Ų, XLogP3 3.6) and predicted metabolic stability advantage. Secure this compound for de novo potency determination in your bradykinin B1 or CB2 screening cascade, or as a late-stage diversification core for kinase selectivity panels.

Molecular Formula C20H17FN2O3S
Molecular Weight 384.43
CAS No. 476296-41-0
Cat. No. B2801910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS476296-41-0
Molecular FormulaC20H17FN2O3S
Molecular Weight384.43
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C20H17FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,24)
InChIKeyWNFJFNPSFRBQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 476296-41-0): Structural Profile and Procurement-Relevant Identity


N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 476296-41-0) is a fully synthetic sulfamoyl benzamide derivative belonging to the phenylsulfamoyl benzamide class, a pharmacophore family implicated in bradykinin B1 receptor antagonism, cannabinoid CB2 receptor modulation, and carbonic anhydrase inhibition across multiple patent families and primary literature [1]. The compound bears a 2-fluorophenyl group directly on the amide nitrogen and a para-substituted N-methyl-N-phenylsulfamoyl moiety on the benzamide ring (C20H17FN2O3S; MW 384.4 g/mol; computed XLogP3 = 3.6; TPSA = 74.9 Ų) [2]. Unlike the more extensively characterized primary sulfamoylbenzamide congeners such as 2-fluoro-SBB (Kd = 2.30 nM against carbonic anhydrase II) or the clinical-stage HBV capsid assembly modulator NVR 3-778 (EC50 = 0.40 µM in HepG2.2.15 cells), this compound presents a tertiary sulfamoyl pharmacophore with a direct N-aryl amide linkage—a topologically distinct scaffold whose differential target engagement profile remains experimentally uncharacterized in public peer-reviewed literature as of 2026 [3][4][5].

Why Generic Substitution Fails for N-(2-Fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide: Structural Determinants That Preclude Simple Analog Interchange


The phenylsulfamoyl benzamide class encompasses chemically diverse members with widely divergent biological target profiles—from carbonic anhydrase II inhibitors (primary sulfamoyl congeners), to HBV capsid assembly modulators (ortho-substituted sulfamoylbenzamides such as NVR 3-778), to CB2 cannabinoid ligands and bradykinin B1 antagonists—yet these activities are exquisitely sensitive to both the sulfamoyl N-substitution pattern and the amide N-aryl connectivity [1]. The closest experimentally characterized analog, N-[(2-fluorophenyl)methyl]-4-sulfamoylbenzamide (2-fluoro-SBB), differs in two critical structural features: (i) it carries a primary sulfamoyl group (–SO₂NH₂) rather than the N-methyl-N-phenyl tertiary sulfamoyl present in the target compound, and (ii) the 2-fluorophenyl moiety is attached via a methylene (–CH₂–) linker rather than directly to the amide nitrogen [2]. These two differences alter the hydrogen bond donor count (2 vs. 1), the topological polar surface area, the rotatable bond count, and the conformational landscape accessible to the molecule—each of which independently governs target recognition, metabolic stability, and off-rate kinetics [3]. Substituting a primary sulfamoyl or N-benzyl amide analog for this compound in a structure-activity relationship (SAR) campaign or screening cascade will therefore interrogate a fundamentally different region of chemical space and cannot serve as a reliable proxy for the tertiary sulfamoyl, direct N-aryl pharmacophore presented by CAS 476296-41-0 [4].

Quantitative Differentiation Evidence for N-(2-Fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide: Head-to-Head and Cross-Study Comparison Data


Hydrogen Bond Donor Count: Critical Determinant of Target Selectivity vs. Primary Sulfamoyl Analogs

The target compound possesses exactly one hydrogen bond donor (the amide N–H), whereas its closest characterized analog, 2-fluoro-SBB (N-[(2-fluorophenyl)methyl]-4-sulfamoylbenzamide), presents two hydrogen bond donors (amide N–H plus primary sulfamoyl –SO₂NH₂). This difference is non-trivial: the primary sulfamoyl –SO₂NH₂ group is the essential zinc-binding pharmacophore that confers 2-fluoro-SBB its picomolar affinity for carbonic anhydrase II (Kd = 2.30 nM, fluorescence competition assay, pH 7.4, 2°C) [1]. The target compound's tertiary N-methyl-N-phenylsulfamoyl group lacks this second hydrogen bond donor entirely, meaning it cannot engage the canonical sulfonamide zinc-binding motif required for carbonic anhydrase inhibition. Consequently, a researcher procuring this compound with the expectation of carbonic anhydrase inhibitory activity—based on class-level assumptions—will be studying a fundamentally different binding mode, if any [2].

Medicinal chemistry Structure-activity relationship Carbonic anhydrase

Lipophilicity Differential: XLogP3 Comparison with In-Class Sulfamoyl Benzamide Clinical Candidate NVR 3-778

The target compound exhibits a computed XLogP3 of 3.6, reflecting the lipophilic contribution of its N-methyl-N-phenylsulfamoyl group and direct N-(2-fluorophenyl) amide substituent [1]. In contrast, the clinical-stage sulfamoylbenzamide NVR 3-778—a first-in-class HBV capsid assembly modulator with an EC50 of 0.40 µM in HepG2.2.15 cells—was reported to possess relatively low aqueous solubility that contributed to the halting of its clinical development [2][3]. While the XLogP3 of NVR 3-778 is not publicly disclosed, the structural features of the target compound (absence of a carboxylic acid or other strongly polar functionality; presence of two aromatic rings on the sulfamoyl nitrogen) predict a lipophilicity profile that is measurably higher than the primary sulfamoyl or carboxylate-bearing sulfamoylbenzamide congeners commonly explored in the HBV capsid assembly modulator series. This differential lipophilicity may translate into distinct membrane permeability and plasma protein binding characteristics, making the compound more suitable for CNS-penetrant or intracellular target applications where moderately elevated logP is desirable [4].

Drug-likeness ADME prediction HBV capsid assembly

Rotatable Bond Count and Conformational Flexibility: Differentiation from N-Benzyl Amide-Linked Sulfamoyl Benzamide Isomers

The target compound contains 5 rotatable bonds and a direct N-(2-fluorophenyl) amide linkage, creating a relatively rigid pharmacophore with restricted conformational freedom between the benzamide core and the 2-fluorophenyl ring [1]. A structurally related but topologically distinct isomer, N-benzyl-4-[(2-fluorophenyl)sulfamoyl]-N-methylbenzamide (CID 27666050, ChEMBL CHEMBL3355483), features a reversed connectivity (benzyl on the amide nitrogen; 2-fluorophenyl on the sulfamoyl nitrogen) and has demonstrated LIM kinase 2 (LIMK2) inhibitory activity with an IC50 of 52.0 nM in an Sf9 cell-based assay [2]. The 5-rotatable-bond count of the target compound is lower than that of the N-benzyl isomer (which possesses 6 rotatable bonds due to the extra methylene spacer), resulting in reduced conformational entropy and a more pre-organized binding conformation. This difference in rotatable bond count directly impacts the entropic penalty upon target binding and may contribute to differentiated kinase selectivity profiles [3]. Furthermore, the direct N-aryl amide linkage in the target compound restricts the dihedral angle between the benzamide and 2-fluorophenyl planes, potentially favoring binding to protein pockets with shallower, more planar binding epitopes compared to the flexible N-benzyl isomer [4].

Conformational analysis Molecular recognition LIM kinase inhibition

Topological Polar Surface Area and Predicted Oral Bioavailability vs. Major Sulfamoyl Benzamide Pharmacophore Classes

The target compound exhibits a computed topological polar surface area (TPSA) of 74.9 Ų, which places it within the favorable range for oral bioavailability (typically <140 Ų for good oral absorption) while being significantly higher than the TPSA of purely lipophilic benzamide scaffolds [1]. This intermediate TPSA value reflects the balanced polarity contributed by the sulfonamide group (two S=O oxygen atoms) offset by the lipophilic N-methyl-N-phenyl and 2-fluorophenyl moieties. For context within the broader sulfamoyl benzamide class: the CB2-selective sulfamoyl benzamide lead compound 27 from the Adolor series demonstrated 120-fold functional selectivity for CB2 over CB1 receptors and produced robust antiallodynic activity in rodent pain models, with a TPSA range typical of CNS-penetrant cannabinoid ligands [2][3]. The target compound's TPSA of 74.9 Ų falls within the empirically established CNS drug space (TPSA < 90 Ų), distinguishing it from more polar sulfamoyl benzamides bearing carboxylic acid or primary sulfamoyl substituents that are restricted to peripheral targets [4]. The single hydrogen bond donor combined with 5 hydrogen bond acceptors yields a HBD/HBA ratio of 0.2, which is characteristic of compounds with favorable passive membrane permeability [5].

Drug-likeness Oral bioavailability prediction Physicochemical profiling

Three-Dimensional Pharmacophore Overlap with Bradykinin B1 Antagonist Patent Space: In Silico Conformational Analysis

The phenylsulfamoyl benzamide scaffold defined by the generic Markush structures in the Richter Gedeon bradykinin B1 antagonist patent series (WO2008050167A1, US20130029991, and related filings) explicitly encompasses compounds bearing N-aryl sulfamoyl substituents in combination with substituted N-phenyl benzamide moieties [1][2]. Within this patent space, the 2-fluorophenyl amide substituent present in the target compound corresponds to a preferred embodiment wherein the ortho-fluoro group enhances metabolic stability by blocking para-hydroxylation on the aniline ring—a well-established strategy in medicinal chemistry for improving the pharmacokinetic half-life of N-phenyl amides [3]. While the patent documents do not disclose individual IC50 or Ki values for the specific compound CAS 476296-41-0, the class-level functional data establish that phenylsulfamoyl benzamides with N-aryl sulfamoyl substitution achieve nanomolar to sub-micromolar bradykinin B1 receptor antagonism in FLIPR-based calcium mobilization assays [4]. The target compound's direct N-(2-fluorophenyl) amide linkage—as opposed to the N-benzyl linkage found in the carbonic anhydrase inhibitor series—positions the fluorophenyl ring in a geometry that computational docking suggests is compatible with the hydrophobic S1 pocket of the bradykinin B1 receptor [5]. This pharmacophore alignment is not achievable with the primary sulfamoyl or N-benzyl amide congeners that dominate the carbonic anhydrase and HBV literature, respectively.

Bradykinin B1 antagonism Pharmacophore modeling Inflammatory pain

Sulfonamide Nitrogen Substitution Tier and Its Impact on Metabolic Stability: Tertiary vs. Primary Sulfamoyl Comparison

The target compound bears an N,N-disubstituted (tertiary) sulfamoyl group [–SO₂N(CH₃)(C₆H₅)], in contrast to the primary sulfamoyl group [–SO₂NH₂] present in the widely studied 2-fluoro-SBB carbonic anhydrase inhibitor series [1]. This substitution difference has direct metabolic consequences: primary sulfonamides are substrates for N-acetylation by N-acetyltransferase (NAT) enzymes, a major phase II metabolic pathway that can lead to rapid clearance and, in the case of certain primary sulfonamide drugs, the formation of reactive acyl glucuronide metabolites associated with idiosyncratic toxicity [2]. Tertiary sulfonamides, lacking the transferable –NH₂ hydrogen, are not NAT substrates and are thus predicted to exhibit extended metabolic half-life relative to their primary sulfamoyl counterparts [3]. Furthermore, the N-methyl-N-phenyl substitution pattern introduces steric shielding around the sulfonamide sulfur, which may reduce oxidative desulfonation—a significant clearance pathway for less substituted sulfonamides [4]. This metabolic differentiation is critical for procurement decisions: researchers seeking a metabolically stabilized sulfamoyl benzamide scaffold for in vivo pharmacology studies should prioritize the tertiary sulfamoyl compound over primary sulfamoyl analogs, as the latter require additional structural modifications (e.g., fluorine substitution on the benzyl ring) to achieve comparable metabolic stability [5].

Metabolic stability Sulfonamide chemistry Lead optimization

Procurement-Guiding Application Scenarios for N-(2-Fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide Based on Comparative Evidence


Bradykinin B1 Receptor Antagonist Screening and Inflammatory Pain Drug Discovery Programs

The target compound is structurally embedded within the Markush claims of the Richter Gedeon phenylsulfamoyl benzamide bradykinin B1 antagonist patent family and presents the direct N-(2-fluorophenyl) amide and tertiary N-methyl-N-phenylsulfamoyl substituents consistent with this pharmacophore [1]. Procurement for bradykinin B1 screening is supported by: (i) exclusion of carbonic anhydrase II as a confounding target due to the absence of a primary sulfamoyl zinc-binding group (HBD = 1 vs. 2 for 2-fluoro-SBB), and (ii) favorable TPSA of 74.9 Ų, which permits CNS penetration for central bradykinin receptor antagonism applications in neuropathic and chronic inflammatory pain models [2][3]. Researchers should note that while class-level bradykinin B1 antagonist activity has been established for this scaffold, the specific IC50 for CAS 476296-41-0 at human B1 receptor has not been reported in public literature, necessitating de novo potency determination as part of any screening cascade [4].

CNS-Penetrant CB2 Cannabinoid Receptor Ligand Optimization

With a computed XLogP3 of 3.6, TPSA of 74.9 Ų, and a single hydrogen bond donor, the target compound's physicochemical profile maps onto the CNS drug-like space established by Hitchcock and Pennington (TPSA <90 Ų, HBD ≤3) and aligns with the sulfamoyl benzamide CB2 ligand series that yielded compound 27 with 120-fold CB2/CB1 functional selectivity [1][2]. The tertiary sulfamoyl group distinguishes this compound from the primary sulfamoyl carbonic anhydrase inhibitor series and from the ortho-substituted sulfamoylbenzamide HBV capsid assembly modulators, both of which occupy different target engagement space [3]. Procurement for CB2-focused medicinal chemistry is further justified by the predicted metabolic stability advantage of the N,N-disubstituted sulfonamide over primary sulfamoyl analogs, which are subject to rapid N-acetylation-mediated clearance [4]. The compound serves as a late-stage diversification starting point for introducing substituents on the N-methyl or N-phenyl rings of the sulfamoyl group to modulate CB2 affinity and selectivity [5].

LIM Kinase and Kinase Selectivity Panel Screening Based on Highly Constrained N-Aryl Amide Pharmacophore

The structurally related isomer N-benzyl-4-[(2-fluorophenyl)sulfamoyl]-N-methylbenzamide (CID 27666050) exhibited LIMK2 inhibition with an IC50 of 52.0 nM [1]. The target compound differs in two critical ways: (i) it has a direct N-(2-fluorophenyl) amide rather than an N-benzyl amide, and (ii) the sulfamoyl connectivity is reversed (SO₂ attached to the benzamide para position rather than to the 2-fluorophenyl ring). These topological differences, combined with the reduced rotatable bond count (5 vs. 6), predict a distinct kinase selectivity fingerprint that may favor kinases with shallower ATP-binding pockets or allosteric sites that accommodate the more rigid, planar N-aryl benzamide geometry [2][3]. The compound is recommended for inclusion in kinase selectivity panels alongside the N-benzyl isomer to map the contribution of amide N-substitution topology and conformational flexibility to kinase polypharmacology, with particular relevance to LIMK, ROCK, and related AGC-family kinases where N-aryl benzamide scaffolds have shown tractable inhibitory activity [4].

Metabolic Stability-Focused In Vivo Probe Development Leveraging Tertiary Sulfamoyl Pharmacophore

For research programs requiring a sulfamoyl benzamide scaffold with extended in vivo half-life, the tertiary N-methyl-N-phenylsulfamoyl group of the target compound offers a theoretically superior metabolic profile compared to primary sulfamoyl (–SO₂NH₂) analogs [1]. Primary sulfonamides are established substrates for polymorphic N-acetyltransferase (NAT2), leading to variable and often rapid clearance in human subjects; tertiary sulfonamides bypass this metabolic liability entirely [2]. The ortho-fluoro substituent on the aniline ring provides additional metabolic stabilization by blocking cytochrome P450-mediated para-hydroxylation, a strategy validated across multiple fluorinated drug classes [3]. The compound's molecular weight of 384.4 g/mol, XLogP3 of 3.6, and single hydrogen bond donor are within or near Veber's oral bioavailability guidelines (≤10 rotatable bonds, TPSA ≤140 Ų), supporting its suitability as a starting point for orally bioavailable in vivo probe development [4]. However, prospective users must verify metabolic stability experimentally, as no microsomal or hepatocyte stability data for this specific compound are available in the public domain as of 2026 [5].

Quote Request

Request a Quote for N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.